5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3/c15-13-2-1-12(21-13)14(19)17-11-7-16-18(9-11)8-10-3-5-20-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKRSADFKQKYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the oxane moiety, and the bromination of the furan ring. Common reagents used in these reactions include bromine, oxane derivatives, and pyrazole precursors. The reaction conditions often involve the use of solvents like toluene or acetonitrile and catalysts such as palladium(II) acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is also common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as n-butyllithium and phenylmagnesium bromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Halogen Substitution : The 5-bromo group on the furan ring may enhance electrophilic reactivity and binding to biological targets (e.g., via halogen bonding), similar to brominated analogs in .
- Oxan-4-ylmethyl vs. Alkyl Groups : The tetrahydropyran substituent likely improves aqueous solubility compared to simpler alkyl groups (e.g., ethyl or methyl in ), which could enhance bioavailability .
Inferred Bioactivity
- Antimicrobial Potential: The bromine and carboxamide groups align with ’s thiadiazole derivatives, where nitrophenyl and methyl groups conferred activity against E. coli and C. albicans .
- CNS Applications : Structural similarity to ’s GPR139 antagonists (pyrazolemethyl-imidazoles) implies possible utility in depression or neuropathic pain, though experimental validation is needed .
Biological Activity
5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a furan ring, a pyrazole moiety, and a bromine substituent. The oxan group enhances its solubility and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to 5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide have been shown to inhibit the growth of various bacterial strains. A study reported an IC50 value of 2.14 µM for related pyrazole derivatives against specific bacterial pathogens, suggesting that this compound may possess comparable efficacy .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been widely studied. For example, compounds with similar structural features have demonstrated the ability to induce apoptosis in cancer cell lines. A recent study highlighted that certain pyrazole-based compounds exhibited IC50 values ranging from 1.13 µM to 2.39 µM against different cancer cell lines, indicating strong antiproliferative effects .
The mechanisms underlying the biological activities of 5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide are thought to involve:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cellular signaling pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation and cancer progression.
- Receptor Modulation : The compound may interact with various receptors, including those involved in apoptosis and cell proliferation.
- Oxidative Stress Reduction : Some studies suggest that pyrazole compounds can modulate oxidative stress pathways, enhancing cellular defense mechanisms against oxidative damage.
Study on Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives demonstrated their effectiveness against resistant strains of bacteria. The researchers synthesized several analogs and tested their antimicrobial activity using the broth microdilution method. The results indicated that modifications at the bromine position significantly enhanced activity against Gram-positive bacteria .
| Compound | Structure | IC50 (µM) | Target Organism |
|---|---|---|---|
| Compound A | Similar structure | 2.14 | E. coli |
| Compound B | Similar structure | 1.13 | S. aureus |
Study on Anticancer Activity
In another investigation focusing on the anticancer properties of pyrazole derivatives, the compound was tested against several cancer cell lines, including breast and colon cancer cells. The results showed that the compound induced significant cell death at low micromolar concentrations, confirming its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 1.21 | Apoptosis induction |
| HT29 (Colon Cancer) | 2.39 | Cell cycle arrest |
Q & A
Basic Questions
Q. What synthetic routes are recommended for synthesizing 5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide, and how do reaction conditions affect yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step routes, including nucleophilic substitution and carboxamide coupling. For example, a pyrazole core functionalized with an oxane-methyl group can be coupled to a brominated furan-carboxylic acid derivative using coupling agents like EDCI/HOBt. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly influence yield. Polar aprotic solvents (e.g., DMF) at 60–80°C improve coupling efficiency, while excessive heat may degrade sensitive functional groups . Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on the pyrazole C-H protons (δ 7.5–8.5 ppm) and oxane methylene protons (δ 3.2–4.0 ppm). The furan ring protons (δ 6.5–7.5 ppm) and carboxamide NH (δ 9–10 ppm, broad) are critical for structural confirmation .
- IR Spectroscopy : Confirm carboxamide C=O stretching (~1650–1680 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with bromine isotope signatures (m/z 79/81) .
Q. What stability precautions are necessary for handling and storing this compound?
- Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials under inert gas (argon/nitrogen) at –20°C. Desiccants (e.g., silica gel) should be used in storage containers. Stability under physiological pH (6–8) should be verified via HPLC before biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodological Answer :
- Stoichiometry Control : Use a 10–20% excess of the furan-carboxylic acid derivative to drive the coupling reaction to completion .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .
- Real-Time Monitoring : Employ TLC or inline HPLC to track reaction progress and terminate at optimal conversion (~85–90%) to avoid side reactions .
Q. How do structural modifications at the pyrazole or oxane rings alter biological activity, and what strategies can assess these effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the oxane ring with morpholine (electron-rich) or piperidine (flexible) to test target binding. Modify pyrazole substituents (e.g., electron-withdrawing groups) to enhance metabolic stability .
- Assay Design : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50 determination. Pair with molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Q. How can contradictions in biological assay data (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer :
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., apoptosis markers) for functional relevance .
- Pharmacokinetic Profiling : Test solubility (shake-flask method) and metabolic stability (microsomal assays) to identify confounding factors like poor bioavailability .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected peaks, and how can researchers address this?
- Methodological Answer :
- Impurity Identification : Compare with spectra of intermediates to trace residual starting materials. For example, unreacted furan-carboxylic acid may appear as a downfield-shifted COOH proton .
- Deuterated Solvent Artifacts : Exclude solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) and spinning sidebands by reacquiring spectra with adjusted parameters .
Q. How should researchers interpret conflicting cytotoxicity results between in vitro and in vivo models?
- Methodological Answer :
- Dose-Response Calibration : Ensure in vitro doses account for plasma protein binding and hepatic clearance rates observed in vivo .
- Metabolite Screening : Use LC-MS to identify active metabolites in vivo that may not be present in cell culture .
Methodological Tables
Table 1 : Key Spectral Markers for Characterization
| Technique | Critical Features | Reference |
|---|---|---|
| 1H NMR | Pyrazole H (δ 7.5–8.5), Oxane CH2 (δ 3.2–4.0) | |
| IR | C=O (1650–1680 cm⁻¹), Furan C-O-C (1250 cm⁻¹) | |
| HRMS | [M+H]+ with Br isotope pattern (m/z 79/81) |
Table 2 : Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temp | 60–80°C | Higher conversion, < side products | |
| Solvent | DMF or THF | Polar aprotic enhances coupling | |
| Catalyst | EDCI/HOBt or Pd(PPh₃)₄ | Facilitates amide bond formation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
